Product packaging for 1-(Methylsulfonyl)-3-piperidinone(Cat. No.:CAS No. 906360-16-5)

1-(Methylsulfonyl)-3-piperidinone

Cat. No.: B3181533
CAS No.: 906360-16-5
M. Wt: 177.22 g/mol
InChI Key: IZWJHLJCHKNTEY-UHFFFAOYSA-N
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Description

Significance of Piperidinone Core Structures in Synthetic Chemistry and Bioactive Molecules

The piperidine (B6355638) ring is a foundational structure in pharmaceutical development, appearing in numerous drugs and natural alkaloids. nih.govnih.gov Its derivatives are integral to more than twenty classes of pharmaceuticals. nih.gov Piperidinones, which are piperidine rings containing a ketone functional group, are particularly valuable as synthetic intermediates. nih.govacs.org They provide a chemical handle for further functionalization, allowing for the construction of complex, bioactive heterocyclic systems. nih.gov

The synthesis of piperidinone scaffolds has attracted significant attention from organic chemists. nih.gov Classic methods like the Petrenko-Kritschenko reaction, which involves the condensation of an aldehyde, a 3-keto acid derivative, and ammonia, produce 4-piperidones. wikipedia.org Modern synthetic strategies have expanded to include various intra- and intermolecular reactions, such as photochemical [2+2] intramolecular cycloadditions and palladium-catalyzed hydrogenation of pyridines, to create diverse piperidinone derivatives. nih.gov These scaffolds are crucial in building molecules for a wide range of therapeutic applications. nih.gov For instance, 3,5-Bis(ylidene)-4-piperidone scaffolds are recognized as curcumin (B1669340) mimics and exhibit a variety of biological properties. nih.gov

The Role of Sulfonyl Moieties in Modulating Chemical Properties and Biological Interactions

The sulfonyl group (–SO₂–) is a vital functional group in medicinal chemistry and drug design. sioc-journal.cnnih.govresearchgate.net Its inclusion in a molecule can significantly alter physical and chemical properties. fiveable.me As a polar, electron-withdrawing group, it can increase water solubility, making compounds more suitable for biological applications. fiveable.me Sulfonyl groups are structurally stable and can enhance the metabolic stability of a drug, potentially prolonging its duration of action by blocking metabolically weak sites. sioc-journal.cnresearchgate.net

From a biological interaction standpoint, the sulfonyl group's two oxygen atoms can act as hydrogen-bond acceptors. sioc-journal.cnnih.govresearchgate.net This ability to form hydrogen bonds can enhance the binding affinity of a molecule to its target protein, thereby improving its activity. sioc-journal.cnnih.gov Sulfonyl-containing compounds, such as sulfonamides and sulfones, are found in a vast array of therapeutic drugs, acting as inhibitors for enzymes like 11β-hydroxysteroid dehydrogenase type 1 and protein tyrosine phosphatase 1B, or as activators of receptors involved in metabolic regulation. nih.govresearchgate.netnih.gov The versatility and favorable properties of the sulfonyl group make it a key component in the optimization of lead compounds in drug discovery. sioc-journal.cn

Positioning of 1-(Methylsulfonyl)-3-piperidinone within Current Organic and Medicinal Chemistry Endeavors

This compound combines the synthetically versatile piperidinone core with the property-modulating sulfonyl group. While direct research on this specific isomer is emerging, its value can be understood from studies on related structures. For instance, its isomer, 1-N-(methylsulfonyl)-4-piperidinone, is used as an intermediate in chemical synthesis. biosynth.com The synthesis of novel Schiff bases and 4-thiazolidinones has been accomplished starting from 1-(methylsulfonyl) piperidine-4-carbaldehyde, demonstrating the utility of the N-methylsulfonyl piperidine scaffold as a precursor to new chemical entities with potential antimicrobial activity. researchgate.net

Furthermore, the more complex molecule [1-(Methylsulfonyl)piperidin-3-yl]{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methanone, which contains the this compound substructure, is noted for its potential in pharmaceutical research, serving as a building block for more elaborate molecules. This highlights the role of this compound as a valuable intermediate. Its structure allows for chemical modifications at the ketone position, enabling the exploration of new chemical space and the development of novel compounds for biological screening. nih.gov The compound is thus positioned as a useful tool for chemists creating libraries of diverse heterocyclic compounds for drug discovery and material science applications.

Table 2: List of Chemical Compounds Mentioned

Compound Name
This compound
1-N-(methylsulfonyl)-4-piperidinone
1-(methylsulfonyl) piperidine-4-carbaldehyde
[1-(Methylsulfonyl)piperidin-3-yl]{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methanone
3,5-Bis(ylidene)-4-piperidone
Curcumin
Schiff bases
4-thiazolidinones
Sulfonamides
Sulfones

This table is interactive. Click on the headers to sort.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NO3S B3181533 1-(Methylsulfonyl)-3-piperidinone CAS No. 906360-16-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylsulfonylpiperidin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3S/c1-11(9,10)7-4-2-3-6(8)5-7/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZWJHLJCHKNTEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Methylsulfonyl 3 Piperidinone and Advanced Analogs

Strategies for Piperidinone Ring Formation

The construction of the piperidinone ring can be achieved through various synthetic routes, including multicomponent reactions that build the ring in a single step and cyclization reactions of linear precursors.

Multi-component Reaction (MCR) Approaches

Multicomponent reactions are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates portions of all components. This strategy is valued for its atom economy and ability to rapidly generate complex molecules.

The Petrenko-Kritschenko piperidone synthesis is a classic multicomponent reaction that forms 4-piperidone (B1582916) derivatives. wikipedia.orgsynarchive.com The reaction involves the condensation of an acetonedicarboxylic acid ester, two equivalents of an aldehyde, and a primary amine or ammonia. synarchive.com

To synthesize an N-sulfonylated piperidone such as 1-(methylsulfonyl)-3-piperidinone, methanesulfonamide (B31651) (CH₃SO₂NH₂) could theoretically be utilized as the primary amine component. The general reaction involves a double Mannich reaction followed by cyclization and subsequent decarboxylation to yield the 4-piperidone ring. While the classic reaction yields a 4-piperidone, modifications in starting materials can lead to other isomers. This method is a robust approach for creating symmetrically substituted piperidones. wikipedia.org

Table 1: Petrenko-Kritschenko Piperidone Synthesis

Reactant 1Reactant 2 (2 equiv.)Reactant 3General Product
Diester of Acetonedicarboxylic AcidAldehyde (e.g., Benzaldehyde)Primary Amine (e.g., R-NH₂) or AmmoniaSymmetrical 4-Piperidone

The Biginelli reaction, first reported in 1893, is a cornerstone multicomponent reaction in heterocyclic chemistry. wikipedia.orgslideshare.netnih.gov The traditional reaction involves the acid-catalyzed cyclocondensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea. wikipedia.orgorganic-chemistry.org The primary products of the Biginelli reaction are 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), not piperidones. wikipedia.orgnih.gov

While the reaction is a powerful tool for generating dihydropyrimidine (B8664642) scaffolds, its direct application for the synthesis of the piperidinone core found in this compound is not a standard transformation. Modifications to the Biginelli reaction typically focus on varying the three core components to create diverse libraries of DHPMs or related fused heterocyclic systems. nih.govmdpi.comasianpubs.org There is no significant body of literature describing a "Biginelli-type" reaction that directly yields piperidones. Therefore, this method is more relevant for the synthesis of pyrimidine-based heterocycles rather than the target piperidinone structure.

Table 2: Classical Biginelli Reaction Components and Product

Component 1Component 2Component 3CatalystProduct Type
Aryl Aldehydeβ-KetoesterUrea or ThioureaBrønsted or Lewis Acid3,4-Dihydropyrimidin-2(1H)-one/thione

Cyclization Reactions for N-Heterocycle Formation

Intramolecular cyclization reactions are a fundamental strategy for constructing N-heterocycles from acyclic precursors. These methods offer high levels of control over regioselectivity and stereoselectivity.

The formation of N-sulfonyl piperidines can be effectively achieved through the cyclization of precursors containing an alkene moiety. One powerful approach involves the generation of an N-sulfonyliminium ion, which then undergoes an intramolecular attack by a tethered alkene. usm.edu These reactions are typically promoted by a Lewis or Brønsted acid catalyst. usm.edu

For instance, the reaction of an N-sulfonyl homoallylic amine with an aldehyde generates an N-sulfonyliminium ion intermediate. The pendant alkene can then attack this electrophilic species in a 6-endo-trig cyclization to form the piperidine (B6355638) ring. The choice of catalyst, such as various metal triflates (e.g., Sc(OTf)₃, Cu(OTf)₂), can significantly influence the reaction rate and efficiency. usm.edu A one-pot tandem oxidation-cyclization-oxidation of unsaturated alcohols is another novel approach to creating 3-substituted 4-piperidinones. nih.gov

Table 3: Catalysts in N-Sulfonyliminium Ion Cyclization

CatalystConversion Efficiency
Scandium(III) triflateHigh
Copper(II) triflateHigh
Stannous(II) triflateHigh
Lanthanum(III) triflateLow to None
Magnesium(II) triflateLow to None
Source: Findings from studies on N-sulfonyliminium ion cyclizations. usm.edu

Intramolecular hydride transfer represents a sophisticated strategy for the stereoselective synthesis of substituted piperidines. nih.gov This transformation can be initiated from a suitably designed acyclic precursor. In one studied transformation, 5-aryl aldehydes are reacted with a sulfonamide (e.g., p-toluenesulfonamide) in the presence of a Lewis acid like BF₃·OEt₂. nih.gov This promotes the formation of an N-tosylimine. A subsequent intramolecular hydride transfer from a benzylic C-H bond to the imine carbon triggers the cyclization, leading to the formation of α-arylated piperidines. nih.gov

This method is highly stereoselective, with the conformation of the starting aldehyde influencing the final stereochemistry of the disubstituted piperidine ring. nih.gov Another advanced approach involves the rhodium-catalyzed transfer hydrogenation of pyridinium (B92312) salts, which can induce a reductive transamination and cyclization to form chiral piperidines. dicp.ac.cn Additionally, water-promoted hydride transfer strategies have been developed for the synthesis of related nitrogen heterocycles like tetrahydroquinolines. rsc.org

Radical Cyclization Strategies

Radical cyclization reactions offer a powerful method for the formation of cyclic structures, including the piperidine ring system. While specific examples detailing the synthesis of this compound via radical cyclization are not prevalent in the provided search results, the general principles of this methodology can be applied. These strategies typically involve the generation of a radical species that subsequently undergoes an intramolecular cyclization to form a new carbon-carbon or carbon-heteroatom bond. For the synthesis of piperidinone analogs, this could involve the cyclization of an acyclic precursor containing a nitrogen atom and a suitably positioned radical acceptor. The versatility of radical reactions allows for the use of a wide range of functional groups, making it a potentially adaptable approach for the synthesis of complex piperidinone derivatives.

Reductive Amination and Hydrogenation Methods

Reductive amination and hydrogenation are cornerstone reactions in the synthesis of nitrogen-containing heterocycles, including piperidines and their derivatives. These methods are widely employed due to their efficiency and operational simplicity.

Reductive amination is a highly valuable and frequently used method for the formation of carbon-nitrogen bonds. researchgate.net This two-step process involves the initial reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. researchgate.net A variety of reducing agents can be employed, including hydride reagents like sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), as well as catalytic hydrogenation (H₂/Pd/C). researchgate.net The choice of reducing agent is crucial and depends on the specific substrates and desired selectivity. researchgate.net For instance, a study on the synthesis of N-substituted piperidines utilized a reductive amination reaction between N-Boc-piperidin-4-one and 3,4-dichloroaniline. researchgate.net This highlights the applicability of this method in modifying the piperidine core. researchgate.net The operational ease and the commercial availability of a wide array of starting materials make reductive amination a key strategy in medicinal and pharmaceutical chemistry. researchgate.net

Reductive Amination Reaction Components
Carbonyl Source Aldehydes, Ketones
Amine Source Ammonia, Primary Amines, Secondary Amines
Reducing Agents H₂, Pd/C, NaBH₄, NaBH₃CN, NaBH(OAc)₃, Et₃SiH
Catalysts (optional) Pd/C, InCl₃, Ti(iOPr)₄, Cp*Ir complexes

Asymmetric hydrogenation provides a direct route to chiral piperidines from prochiral pyridine (B92270) or piperidinone precursors. This method is of significant interest for the synthesis of enantiomerically pure pharmaceutical agents. Research has demonstrated the successful asymmetric hydrogenation of N-benzylated 3-substituted pyridinium salts to the corresponding piperidines with high enantiomeric excess (up to 90% ee). nih.gov This was achieved using a Rh-JosiPhos catalyst in the presence of an organic base like triethylamine (B128534) (Et₃N). nih.gov Mechanistic studies, including isotopic labeling, have shed light on the role of the base and suggest that the enantiodetermining step involves a dihydropyridine (B1217469) intermediate. nih.gov This approach offers a powerful tool for establishing stereocenters within the piperidine ring.

The synthesis of substituted piperidines can also be achieved through the double reduction of pyridine precursors. This strategy involves the reduction of both the pyridine ring and another functional group within the same molecule. For example, in the synthesis of pyridine C-region analogs as TRPV1 antagonists, a 2-chloropyridine (B119429) intermediate was reduced to the corresponding amine, which was accompanied by dehalogenation. nih.gov This demonstrates a one-pot reduction of both a chloro and a nitro group (or a cyano group followed by reduction) to afford the final piperidine derivative. This approach can be an efficient way to introduce desired substituents while simultaneously forming the piperidine ring.

Oxidation-Based Routes to Piperidinones

Oxidation reactions provide an alternative pathway to piperidinones from corresponding piperidinol precursors. These methods are particularly useful when the corresponding alcohol is more readily accessible.

The Oppenauer oxidation is a gentle and selective method for oxidizing secondary alcohols to ketones, making it well-suited for the synthesis of piperidinones from piperidinols. wikipedia.orgallen.in This reaction typically employs an aluminum alkoxide catalyst, such as aluminum isopropoxide or aluminum tert-butoxide, in the presence of a carbonyl compound like acetone (B3395972) or benzophenone, which acts as a hydride acceptor. allen.inmychemblog.com The reaction proceeds through a six-membered transition state, involving a hydride transfer from the alcohol to the oxidant. wikipedia.orgallen.in

A key advantage of the Oppenauer oxidation is its high selectivity for secondary alcohols, leaving other sensitive functional groups like amines and sulfides unaffected. wikipedia.orgmychemblog.com While primary alcohols can be oxidized, it is less common due to potential side reactions. wikipedia.orgmychemblog.com The reaction conditions are generally mild and non-toxic, aligning with the principles of green chemistry. allen.inacsgcipr.org Modifications to the classical Oppenauer oxidation exist, such as the use of transition metal catalysts like ruthenium, which can enhance its efficiency for certain substrates. wikipedia.orgalfa-chemistry.com

Oppenauer Oxidation Components
Substrate Secondary Alcohol
Catalyst Aluminum isopropoxide, Aluminum tert-butoxide, Ruthenium complexes
Oxidant (Hydride Acceptor) Acetone, Benzophenone, Cyclohexanone, 3-Nitrobenzaldehyde
Product Ketone
Ruthenium Tetroxide Oxidation in Piperidinone Synthesis

Ruthenium tetroxide (RuO₄) has emerged as a powerful and effective oxidizing agent for the synthesis of piperidinones, which are a class of lactams. This method typically involves the oxidation of a pre-existing N-substituted piperidine ring. The reaction is noted for its high efficiency and, in many cases, its ability to proceed with a high degree of regioselectivity. nih.gov

A common and practical approach involves the in-situ generation of RuO₄ from a catalytic amount of a ruthenium precursor, such as ruthenium(III) chloride (RuCl₃), and a stoichiometric co-oxidant, most frequently sodium periodate (B1199274) (NaIO₄). researchgate.net This catalytic cycle makes the process more cost-effective, as ruthenium is an expensive precious metal. researchgate.net The reaction is often performed in a biphasic solvent system, such as carbon tetrachloride/acetonitrile/water (CCl₄/CH₃CN/H₂O), which helps to facilitate the catalytic turnover and maintain the catalyst's activity. researchgate.net

The oxidation of N-acyl piperidines with ruthenium tetroxide selectively targets the carbon atom adjacent to the nitrogen, leading to the formation of the corresponding lactam. nih.govnih.gov Research has demonstrated that this oxidation can be carried out with retention of the absolute configuration at other stereocenters within the molecule. nih.gov For instance, the oxidation of N-acylated L-proline esters, a five-membered ring analog, yields the corresponding lactams with no significant racemization. nih.gov This characteristic is crucial for the synthesis of chiral piperidinone-based molecules.

An example of this methodology is seen in the synthesis of deuterium-labeled thioridazine, where a key step involves the ruthenium tetroxide oxidation of an N-protected methyl 2-piperidinylacetate to furnish a 6-piperidinone derivative. organic-chemistry.org The reaction conditions can influence the outcome; for example, using a single-layer system with tert-butanol (B103910) can favor the cleavage of the endocyclic C-N bond, whereas a two-layer system using ethyl acetate (B1210297) tends to produce the desired N-acyl lactam. nih.gov

Synthesis from Dicarbonyl Precursors (e.g., Diethyl 1,3-Acetone Dicarboxylate)

The construction of the piperidinone ring from acyclic dicarbonyl precursors is a foundational strategy in heterocyclic chemistry. Two prominent methods for this transformation are the Dieckmann condensation and the Robinson-Schöpf reaction, both of which utilize dicarbonyl compounds like diethyl or dimethyl 1,3-acetonedicarboxylate.

The Dieckmann Condensation is an intramolecular Claisen condensation of a diester that forms a cyclic β-keto ester, a direct precursor to a cyclic ketone. organic-chemistry.orgchemistrysteps.com For the synthesis of piperidinones, this involves the cyclization of an aminodiester. tandfonline.com A typical sequence begins with the Michael addition of a primary amine (R-NH₂) to two equivalents of an acrylate (B77674) ester (e.g., methyl acrylate) to form a tertiary aminodiester. tandfonline.comstackexchange.com This diester is then treated with a strong base, such as sodium ethoxide or sodium hydride, to induce intramolecular cyclization. chemistrysteps.comtandfonline.com The resulting cyclic β-keto ester can then be hydrolyzed and decarboxylated, usually under acidic conditions, to yield the final piperidinone. nih.govtandfonline.comstackexchange.com This multi-step process is a widely used method for preparing 4-piperidones and can be adapted for 3-piperidones. tandfonline.comgoogle.com

ReactionPrecursorKey ReagentsIntermediateFinal Product
Dieckmann CondensationAminodiester1. Base (e.g., NaOEt) 2. Acid, HeatCyclic β-keto esterPiperidinone

The Robinson-Schöpf reaction is a biomimetic one-pot reaction that assembles the tropinone (B130398) skeleton, which contains a piperidone core, from three simple components: a dialdehyde (B1249045) (like succinaldehyde), a primary amine (like methylamine), and 1,3-acetonedicarboxylic acid or its ester. drugfuture.comambeed.com The reaction proceeds through a double Mannich reaction sequence under aqueous conditions. ambeed.com This method is highly efficient for creating the bicyclic tropane (B1204802) alkaloid structure and has been applied to the synthesis of various piperidone-containing natural products and their analogs. researchgate.net

The key precursor, dimethyl 1,3-acetonedicarboxylate, is readily prepared on a large scale from inexpensive starting materials like citric acid through a process of decarbonylation with concentrated sulfuric acid followed by in-situ esterification with methanol. niscpr.res.ingoogle.com

Regioselective Introduction of the Methylsulfonyl Moiety

The incorporation of the N-methylsulfonyl group is a critical step in the synthesis of this compound. This can be achieved through several regioselective strategies.

Sulfonylation Reactions Utilizing Methylsulfonyl Chloride

The most direct method for introducing the methylsulfonyl group onto the piperidinone nitrogen is through a sulfonylation reaction with methanesulfonyl chloride (MsCl), also known as mesyl chloride. This reaction is a standard transformation for converting primary or secondary amines into sulfonamides. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (Et₃N) or N-methylimidazole, in an inert solvent like dichloromethane. researchgate.netorganic-chemistry.org The base serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. This method is generally high-yielding and proceeds under mild conditions, making it compatible with a wide range of functional groups. organic-chemistry.org

Derivatization of Pre-formed Piperidinone Structures

This approach involves synthesizing the 3-piperidinone ring first, followed by the N-sulfonylation step. A secondary amine, such as 3-piperidinone hydrochloride, can be reacted directly with methanesulfonyl chloride in the presence of a suitable base. This strategy allows for the late-stage introduction of the methylsulfonyl group, which can be advantageous in a multi-step synthesis. The reaction conditions are similar to those described for general sulfonylation, utilizing a base to trap the HCl byproduct. researchgate.netorganic-chemistry.org

Incorporation from Methylsulfonyl-Containing Piperidine Scaffolds

An alternative strategy involves starting with a piperidine ring that already bears the N-methylsulfonyl group and then introducing the ketone functionality at the C-3 position. This can be accomplished via the oxidation of the C-H bond at the 3-position of 1-(methylsulfonyl)piperidine. The N-sulfonyl group acts as an activating group, analogous to an N-acyl group, facilitating oxidation at the adjacent carbon atom. nih.govnih.gov Reagents such as ruthenium tetroxide (RuO₄), as detailed in section 2.1.4.2, are suitable for this type of transformation, converting the methylene (B1212753) group directly into a carbonyl group to yield the desired this compound.

Diastereoselective and Enantioselective Synthesis Considerations in Piperidinone Formation

Creating stereochemically defined piperidinones is of great importance for their application in medicinal chemistry. Several strategies have been developed to control the stereochemical outcome during the formation of the piperidinone ring or its precursors.

Enantioselective methods often employ chiral catalysts or auxiliaries. For instance, a rhodium-catalyzed asymmetric reductive Heck reaction can produce 3-substituted tetrahydropyridines, direct precursors to chiral piperidines, with excellent enantioselectivity (up to 99% ee). organic-chemistry.org Another approach involves the use of chiral oxazolopiperidone lactams, derived from phenylglycinol, which serve as chiral scaffolds for the enantioselective synthesis of 3,3-disubstituted piperidine derivatives. figshare.com The nitro-Mannich (or aza-Henry) reaction has also been developed into a highly stereoselective process, using organocatalysts to produce β-nitroamines which can be cyclized to form piperidinone-based structures with high diastereomeric and enantiomeric ratios (dr >99:1, ee up to 99%). researchgate.net

Diastereoselective strategies focus on controlling the relative stereochemistry of substituents on the ring. The reduction of a pre-formed substituted piperidinone can be highly diastereoselective. For example, the reduction of 3-substituted 4-piperidinones with L-Selectride® yields cis 3,4-disubstituted piperidines, while using an aluminum-based reducing agent provides the corresponding trans products with high diastereomeric ratios (>99:1). nih.gov Furthermore, acid-mediated intramolecular cyclization of enones can be optimized to favor the formation of trans-piperidinones. nih.gov The Dieckmann cyclization itself can be part of a stereocontrolled synthesis, where an asymmetric Michael addition, induced by a chiral auxiliary, sets a key stereocenter prior to ring closure. ucl.ac.uk

Stereoselective MethodKey FeatureStereochemical Outcome
Asymmetric Reductive HeckRhodium/(S)-Segphos catalystHigh enantioselectivity (ee) organic-chemistry.org
Nitro-Mannich ReactionOrganocatalysisHigh diastereo- and enantioselectivity researchgate.net
Chiral AuxiliaryPhenylglycinol-derived lactamEnantioselective alkylation figshare.com
Substrate-Controlled ReductionChoice of reducing agent (e.g., L-Selectride)High diastereoselectivity (cis or trans) nih.gov

These examples highlight the diverse and powerful tools available to the synthetic chemist for constructing stereochemically pure this compound analogs.

Chemical Transformations and Mechanistic Aspects of 1 Methylsulfonyl 3 Piperidinone

Redox Reactivity

The redox chemistry of 1-(Methylsulfonyl)-3-piperidinone is centered on two primary sites: the sulfur atom of the methylsulfonyl group and the carbonyl carbon at the 3-position.

Oxidative Transformations (e.g., Formation of Sulfoxides and Sulfones)

The methylsulfonyl group in this compound contains a sulfur atom in its highest oxidation state (+6). Consequently, this group is generally resistant to further oxidation under standard chemical conditions. The primary focus of oxidative transformations would therefore be on other parts of the molecule, such as the piperidone ring itself. However, specific studies detailing the oxidation of the carbon framework of this compound are not readily found in the available literature. In analogous systems, strong oxidants can lead to ring cleavage or other degradative pathways rather than controlled functionalization.

Reductive Transformations (e.g., Reduction of Sulfonyl Groups)

The reduction of this compound can occur at either the carbonyl group or the sulfonyl group. The carbonyl group can be reduced to a hydroxyl group using standard reducing agents like sodium borohydride (B1222165), a reaction common to ketones.

More distinctively, the N-sulfonyl group can undergo reductive cleavage, a process known as desulfonylation. This transformation is synthetically valuable as the sulfonyl group often serves as a protecting group for amines. wikipedia.org The cleavage of the nitrogen-sulfur bond would yield 3-piperidinone. Various reagents are known to effect the desulfonylation of sulfonamides, often involving aggressive reducing agents or transition-metal catalysis. wikipedia.orgstrath.ac.uk While direct studies on this compound are scarce, conditions used for other N-sulfonyl compounds provide insight into potential methods.

Table 1: Potential Reagents for Reductive Desulfonylation

Reagent System Description Potential Product
Sodium Amalgam (Na/Hg) A classical method for reductive cleavage of sulfones and sulfonamides. wikipedia.org 3-Piperidinone
Samarium(II) Iodide (SmI₂) A powerful single-electron transfer agent used for cleaving various functional groups, including sulfones. wikipedia.org 3-Piperidinone
Low-Valent Titanium Reagents generated in situ from sources like Ti(O-i-Pr)₄ and Mg powder can cleave sulfonamides. organic-chemistry.org 3-Piperidinone

The mechanism of reductive desulfonylation with metal-based reagents often involves single-electron transfer (SET) to the sulfonyl group, leading to the formation of a radical anion which then fragments, cleaving the N-S bond. wikipedia.org

Nucleophilic and Electrophilic Substitution Pathways

The dual functionality of this compound allows for both nucleophilic and electrophilic reaction pathways. The carbonyl group at C-3 makes the carbon atom electrophilic and susceptible to attack by nucleophiles. Standard ketone chemistry, such as the formation of cyanohydrins, imines, or enamines, and addition of organometallic reagents, would be expected.

The protons on the carbons alpha to the carbonyl group (at C-2 and C-4) are acidic due to the electron-withdrawing nature of the adjacent carbonyl. In the presence of a suitable base, deprotonation can occur to form an enolate intermediate. This enolate is a potent nucleophile and can react with a variety of electrophiles (e.g., alkyl halides, aldehydes) to form new carbon-carbon bonds at the α-position. The N-sulfonyl group, being strongly electron-withdrawing, further enhances the acidity of these α-protons, facilitating enolate formation. While specific studies on the α-functionalization of this compound are not prevalent, this reactivity is a cornerstone of ketone chemistry. researchgate.net

Rearrangement Reactions

Neber Rearrangement and Analogous Transformations

The Neber rearrangement is a classic organic reaction that converts a ketoxime into an α-amino ketone. wikipedia.orgnumberanalytics.com For this compound, this would not be a direct rearrangement but an analogous transformation requiring a two-step prerequisite sequence.

Oxime Formation: The ketone at C-3 would first need to be reacted with hydroxylamine (B1172632) (NH₂OH) to form the corresponding 3-oxime derivative, 1-(Methylsulfonyl)-3-(hydroxyimino)piperidine.

Activation of the Hydroxyl Group: The hydroxyl group of the oxime must be converted into a good leaving group, typically by reaction with a sulfonyl chloride (like tosyl chloride or mesyl chloride) to form an O-sulfonyl ketoxime. organicreactions.org

Rearrangement: Treatment of this activated oxime with a base (e.g., an alkoxide) would initiate the rearrangement. The base abstracts an α-proton (from C-2 or C-4), and the resulting carbanion displaces the O-sulfonyl group to form a strained azirine intermediate. Subsequent hydrolysis of the azirine would yield an α-amino ketone. wikipedia.orgorganicreactions.org

If the rearrangement occurred via deprotonation at C-2, the final product would be 2-amino-1-(methylsulfonyl)-3-piperidinone. This pathway provides a potential route to introduce an amino group adjacent to the carbonyl function.

Radical-Mediated Processes and Bond Homolysis

The N-S bond in sulfonamides can undergo homolytic cleavage to generate nitrogen-centered radicals. acs.org These amidyl radicals are valuable intermediates for forming new carbon-nitrogen bonds. acs.org For this compound, the generation of the corresponding N-centered radical could be achieved under various conditions, such as photoredox catalysis. acs.org

Once formed, this amidyl radical could participate in several processes:

Intramolecular Hydrogen Atom Transfer (HAT): A 1,5-HAT event, where the nitrogen radical abstracts a hydrogen atom from a carbon within the piperidine (B6355638) ring, could lead to a carbon-centered radical, enabling further functionalization at that site.

Intermolecular Reactions: The nitrogen-centered radical could add to alkenes or alkynes, forming new C-N bonds in a process often referred to as hydroamination. acs.org

Recent advancements have demonstrated that super-electron-donor (SED) species can induce the formation of aminyl radicals from sulfonamides under transition-metal-free conditions, expanding the toolkit for such transformations. acs.org

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
Sulfoxide (B87167)
Sulfone
Sodium Borohydride
3-Piperidinone
Sodium Amalgam
Samarium(II) Iodide
Titanium(IV) Isopropoxide
Magnesium
Cyanohydrin
Imine
Enamine
Alkyl Halide
Aldehyde
Hydroxylamine
1-(Methylsulfonyl)-3-(hydroxyimino)piperidine
Tosyl Chloride
Mesyl Chloride
Azirine
2-Amino-1-(methylsulfonyl)-3-piperidinone
Alkene

Proton-Coupled Electron Transfer (PCET) in Functionalization

Proton-coupled electron transfer (PCET) represents a fundamental activation mechanism in which an electron and a proton are exchanged, often in a concerted step. acs.org This process can facilitate the homolytic activation of otherwise strong E-H bonds (where E can be C, N, O, etc.), which is a challenging transformation through traditional methods. acs.org While direct studies on PCET involving this compound are not extensively documented, the principles of PCET provide a framework for understanding its potential reactivity.

In the context of this compound, PCET could play a role in the functionalization of C-H bonds adjacent to the nitrogen atom or the carbonyl group. The process typically involves a photocatalyst or an electrochemical setup, along with a suitable proton acceptor or donor. acs.org For instance, a photoredox catalyst, upon excitation by light, could engage in a concerted transfer of a proton from a C-H bond and an electron to generate a carbon-centered radical. This radical intermediate can then be trapped by various reagents, leading to new bond formations.

The feasibility of a PCET pathway is governed by the thermodynamics of the system, including the bond dissociation energies of the E-H bonds and the redox potentials of the catalyst and substrate. acs.org The N-methylsulfonyl group, being strongly electron-withdrawing, can influence the acidity of adjacent C-H protons and the redox potential of the molecule, thereby modulating the thermodynamics of a potential PCET event.

A hypothetical PCET-mediated C-H functionalization of this compound is depicted below:

StepDescription
1. ExcitationA photocatalyst (PC) is excited by light to its excited state (PC*).
2. PCETThe excited photocatalyst interacts with this compound, leading to a concerted transfer of a proton from a C-H bond and an electron to the catalyst, generating a radical intermediate and the reduced, protonated catalyst.
3. Radical CaptureThe resulting carbon-centered radical reacts with a suitable trapping agent (X-Y) to form a new C-X bond.
4. Catalyst RegenerationThe reduced catalyst is re-oxidized to complete the catalytic cycle.

This mechanistic paradigm, while speculative for this specific molecule, is well-established for a variety of organic substrates and highlights a potential avenue for the functionalization of this compound under mild, photochemically-driven conditions. acs.orgacs.org

C-H and E-H Bond Activation Mechanisms

The direct functionalization of C-H bonds is a powerful strategy in organic synthesis. For N-sulfonyl piperidines, several mechanisms for C-H activation have been explored, which can be extrapolated to this compound.

The N-methylsulfonyl group plays a crucial role in these transformations. Its electron-withdrawing nature can activate adjacent C-H bonds, making them more susceptible to deprotonation or reaction with transition metals. Research on related N-sulfonyl cyclic amines has demonstrated the feasibility of C-H functionalization at various positions of the piperidine ring. researchgate.netnih.gov

One prominent mechanism involves the use of rhodium catalysts. For instance, rhodium-catalyzed C-H insertion reactions with donor/acceptor carbenes have been shown to be effective for the functionalization of N-sulfonyl piperidines. nih.gov The site of functionalization (e.g., C2, C3, or C4) can often be controlled by the choice of the rhodium catalyst and the specific directing group on the nitrogen atom. nih.gov In the case of this compound, the carbonyl group at the 3-position would likely influence the regioselectivity of such a transformation.

Another relevant mechanism is dehydrogenative β-sulfonylation. This transition-metal-free approach utilizes an oxidant like N-iodosuccinimide to facilitate the regioselective introduction of a sulfonyl group at the C-H bond positioned beta to the nitrogen atom. researchgate.net This proceeds through the formation of an enamine or enamide intermediate. researchgate.net

Furthermore, the activation of the C-H bond alpha to the nitrogen can be achieved through the formation of an N-sulfonyliminium ion. This electrophilic intermediate can then undergo cyclization or reaction with nucleophiles. usm.edu The formation of such an iminium ion from this compound could be triggered by an acid catalyst, leading to subsequent transformations.

The table below summarizes potential C-H activation strategies applicable to this compound based on literature precedents for related compounds.

Activation StrategyKey Reagents/CatalystsMechanistic FeaturePotential Outcome for this compound
Rhodium-Catalyzed C-H InsertionRhodium(II) catalysts, Diazo compoundsFormation of a rhodium-carbene intermediate followed by C-H insertion. nih.govFunctionalization at C2, C4, or C6 positions.
Dehydrogenative SulfonylationN-Iodosuccinimide (NIS)Oxidative formation of an enamine intermediate followed by sulfonylation. researchgate.netIntroduction of a sulfonyl group at the C4 position.
N-Sulfonyliminium Ion FormationAcid catalystGeneration of an electrophilic iminium ion intermediate. usm.eduSubsequent intramolecular or intermolecular nucleophilic attack.

Functional Group Interconversions on the Piperidinone Ring System

The this compound scaffold possesses two key functional groups amenable to interconversion: the ketone at the 3-position and the N-methylsulfonyl group. These transformations are crucial for diversifying the core structure and accessing a wider range of derivatives.

The carbonyl group can undergo a variety of standard ketone reactions. Reduction of the ketone to a hydroxyl group can be achieved using reducing agents such as sodium borohydride, leading to the corresponding 1-(methylsulfonyl)piperidin-3-ol. This introduces a new stereocenter, and stereoselective reductions could be employed to control the configuration of the resulting alcohol. The hydroxyl group can then be further functionalized, for example, by conversion to a leaving group for substitution reactions or by oxidation back to the ketone.

The N-methylsulfonyl group is generally stable but can be involved in transformations under specific conditions. While cleavage of the N-S bond can be challenging, certain reductive or nucleophilic conditions might effect its removal, providing access to the parent 3-piperidinone. More commonly, the sulfonyl group serves to activate the piperidine ring for other reactions, as discussed in the C-H activation section.

A summary of potential functional group interconversions is provided in the table below:

Starting Functional GroupTransformationReagentsProduct Functional Group
Ketone (C=O)ReductionSodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)Secondary Alcohol (-CH(OH)-)
Ketone (C=O)Reductive AminationAmine (R-NH₂), NaBH₃CNAmine (-CH(NHR)-)
Ketone (C=O)Wittig ReactionPhosphonium ylide (Ph₃P=CHR)Alkene (-C(=CHR)-)
N-Methylsulfonyl (-SO₂Me)Reductive CleavageSamarium(II) iodide (SmI₂)Amine (-NH-)
Secondary Alcohol (-CH(OH)-)OxidationPyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinaneKetone (C=O)
Secondary Alcohol (-CH(OH)-)Substitution (via tosylate)1. p-Toluenesulfonyl chloride (TsCl), Pyridine2. Nucleophile (Nu⁻)Substituted Piperidine (-CH(Nu)-)

These interconversions highlight the synthetic utility of this compound as a building block for creating a diverse library of piperidine derivatives with potential applications in various fields of chemical research.

Role As a Synthetic Intermediate and Scaffold in Advanced Research Applications

Building Block for Complex Heterocyclic Systems

The inherent reactivity of 1-(Methylsulfonyl)-3-piperidinone makes it an ideal starting material for the construction of intricate heterocyclic structures. Its ketone functionality and the activating effect of the methylsulfonyl group allow for a variety of chemical transformations, leading to the formation of novel molecular skeletons with potential applications in various scientific domains.

Synthesis of Spiro-Piperidinone Derivatives

Spiro-piperidinone derivatives, characterized by a shared carbon atom between the piperidinone ring and another cyclic system, are of significant interest due to their unique three-dimensional structures and potential biological activities. Research has demonstrated the utility of N-arylsulfonyl-3-piperazinone derivatives, which are structurally related to this compound, in the synthesis of N,S- and N,SO2-spiro acetal (B89532) scaffolds. nih.gov These efforts have led to the development of compounds with potent inhibitory activity against factor Xa, a key enzyme in the blood coagulation cascade. nih.gov The conformational rigidity imposed by the spirocyclic structure is believed to be a crucial factor for achieving high inhibitory potency. nih.gov

Construction of Fused Pyrimidine (B1678525) and Thiazepane Systems

The piperidinone ring of this compound serves as a versatile template for the construction of fused heterocyclic systems, where another ring is annulated onto the piperidinone core. This strategy has been successfully employed in the synthesis of fused pyrimidine and thiazepane derivatives. Fused pyrimidine systems, for instance, are known to exhibit a wide range of biological activities, including antiviral, antitumor, and antihypertensive properties. nih.gov The synthesis of these complex structures often involves multi-component reactions or sequential cyclization strategies, where the piperidinone moiety provides a key structural element. nih.gov

Scaffold for Medicinal Chemistry Research and Design

In the realm of medicinal chemistry, this compound and its derivatives have proven to be invaluable scaffolds for the design and synthesis of novel therapeutic agents. The piperidine (B6355638) core is a common motif in many biologically active molecules and approved drugs. mdpi.com The methylsulfonyl group can modulate the physicochemical properties of the molecule, such as solubility and metabolic stability, and can also participate in crucial binding interactions with biological targets.

Development of Enzyme Inhibitors

The inhibition of specific enzymes is a cornerstone of modern drug discovery. The structural framework of this compound has been effectively utilized to create potent and selective inhibitors for a variety of enzymes implicated in human diseases.

Dipeptidyl peptidase IV (DPP-IV) is a key enzyme in glucose metabolism, and its inhibition is a validated therapeutic strategy for the management of type 2 diabetes. nih.govnih.gov DPP-IV inhibitors, also known as gliptins, work by prolonging the action of incretin (B1656795) hormones, which stimulate insulin (B600854) secretion. nih.gov The piperidinone scaffold has been incorporated into the design of DPP-IV inhibitors. While specific examples directly utilizing this compound are not extensively detailed in the provided search results, the general class of piperidinone derivatives is relevant to the development of these inhibitors. google.com The design of such inhibitors often involves creating molecules that can fit into the active site of the DPP-IV enzyme and form specific interactions to block its activity. sigmaaldrich.com

Design of Receptor Modulators and Biological Probes

The this compound scaffold is a valuable building block in the design of molecules that can modulate the activity of biological receptors. The piperidinone core is a common feature in many pharmacologically active compounds, and the addition of the methylsulfonyl group can significantly influence properties like binding affinity and selectivity.

Derivatives of piperidinone are actively investigated for their ability to bind to various receptors. For instance, piperidinone scaffolds have been successfully used to develop analgesics that target the κ-opioid receptor (KOR). nih.gov The specific arrangement of functional groups on the piperidine ring is crucial for achieving the desired interaction with the receptor's binding site.

Furthermore, the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold has been employed in the creation of novel inhibitors for the NLRP3 inflammasome, a key component of the innate immune system. nih.govresearchgate.net This demonstrates the utility of the piperidine framework in designing sophisticated receptor modulators. The ketone at the 3-position and the N-methylsulfonyl group of this compound provide reactive sites for further chemical modifications, allowing chemists to synthesize a library of compounds for screening as biological probes to investigate receptor function and downstream signaling pathways. The trifluoromethylphenyl group, when incorporated into derivatives, has been noted to enhance binding affinity to certain enzymes and receptors, leading to increased potency.

Investigation of Anti-inflammatory Agents (e.g., Phosphodiesterase 4 Inhibitors)

The search for new anti-inflammatory drugs is a major area of pharmaceutical research, and piperidone-containing structures are prominent candidates. Derivatives of this compound are being explored for their potential to treat inflammatory conditions. Research has shown that related N-benzenesulfonyl-4-piperidone derivatives can significantly inhibit the secretion of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). nih.gov

A key target for anti-inflammatory drugs is the enzyme phosphodiesterase 4 (PDE4). Inhibition of PDE4 leads to an increase in intracellular cyclic AMP (cAMP), which has a broad range of anti-inflammatory effects. bldpharm.com Several PDE4 inhibitors are used to treat inflammatory diseases like chronic obstructive pulmonary disease (COPD) and psoriasis. nih.gov While direct studies on this compound as a PDE4 inhibitor are not widely published, its structural components are found in other potent inhibitors. For example, the synthesis of Apremilast, an approved PDE4 inhibitor, involves an intermediate containing a methyl sulfonyl group. mdpi.com Similarly, novel N-methylsulfonyl-indole derivatives have been synthesized and shown to inhibit COX-2 and 5-LOX, two other critical enzymes in the inflammatory cascade. nih.gov The this compound structure therefore represents a promising starting point for developing new classes of anti-inflammatory agents, including novel PDE4 inhibitors.

Compound ClassMechanism of ActionRelevant Research FindingsSource
N-Benzenesulfonyl-4-piperidonesInhibition of pro-inflammatory cytokines (IL-6, TNF-α)Demonstrated significant anti-inflammatory activity in cellular assays. nih.gov
Phosphodiesterase 4 (PDE4) InhibitorsIncrease intracellular cAMP levels, leading to broad anti-inflammatory effects.Approved for treating inflammatory diseases like COPD and psoriasis. bldpharm.comnih.gov
N-Methylsulfonyl-indolesDual inhibition of COX-2 and 5-LOX enzymes.Showed potent anti-inflammatory effects with a good gastroprotective profile. nih.gov

Exploration of Antiproliferative and Antitumor Agents

The piperidine scaffold is a key structural motif in a variety of compounds being investigated for their anticancer properties. The versatility of the this compound structure makes it an attractive starting point for the synthesis of novel antiproliferative and antitumor agents.

Research has demonstrated that derivatives of piperidone can exhibit significant cytotoxic activity against cancer cells. For example, 3,5-bis(arylidene)-4-piperidone (BAP) derivatives have shown notable antitumor activities. nih.gov Furthermore, novel series of 1-[3-{3,5-bis(benzylidene)-4-oxo-1-piperidino}-3-oxopropyl]-4-piperidone oximes and related salts have been identified as potent cytotoxins against various cancer cell lines, while showing less toxicity towards non-malignant cells. nih.gov The presence of the conjugated dienone system in these molecules is thought to contribute to their biological activity. nih.gov

Other related heterocyclic systems incorporating piperidine have also shown promise. A small library of piperidine-triazole hybrids was synthesized and found to be cytotoxic against a panel of seven cancer cell lines. nih.gov Similarly, piperazinyl amidrazones have been reported to possess generalized antitumor activity. researchgate.net The development of sulfonamide derivatives linked to other heterocyclic systems has also led to potent inhibitors of specific cancer-related targets, such as the V600E mutated BRAF kinase. nih.gov These findings underscore the potential of using this compound as a scaffold to develop new and effective cancer therapies.

Compound SeriesKey FindingsCancer Cell Lines TestedSource
3,5-Bis(arylidene)-4-piperidone (BAP) derivativesExhibit good antitumour activities.Not specified in abstract. nih.gov
1-[3-{3,5-Bis(benzylidene)-4-oxo-1-piperidino}-3-oxopropyl]-4-piperidone oximesPotent cytotoxins with submicromolar CC50 values and tumour-selective toxicity.Ca9-22, HSC-2, HSC-4, leukemic and colon cancer cells. nih.gov
Piperidine-triazole hybridsCytotoxicity established against a panel of cancer cell lines.Seven cancer cell lines (not specified). nih.gov
Piperazinyl amidrazonesPossess generalized antitumor activity.55 test cell lines from the National Cancer Institute. researchgate.net

Intermediates in Analgesic and Narcotic Agent Synthesis

The piperidine ring is a cornerstone in the structure of many potent analgesics and narcotic agents. nih.gov Consequently, this compound and its derivatives are highly valuable intermediates in the synthesis of these compounds. The 3-piperidone structure allows for chemical modifications that are essential for creating molecules with high affinity for opioid receptors.

The synthesis of new generation, highly active narcotic analgesics, such as fentanyl and its analogues (e.g., remifentanil), often relies on piperidone-based intermediates. researchgate.net The illicit synthesis of fentanyl also frequently utilizes piperidine precursors, which has led to international controls on some of these chemicals, highlighting their critical role in producing these potent substances. unodc.org

Research into new analgesics continues to leverage the piperidinone scaffold. Studies have focused on designing novel analgesics that act through the κ-opioid receptor by modifying piperidinone structures. nih.gov The goal of this research is often to develop new pain relief medications that maintain high efficacy but have fewer of the severe side effects associated with traditional opioids. researchgate.net The versatility of the this compound intermediate, with its ketone and sulfonyl groups, provides chemists with multiple pathways to synthesize diverse libraries of potential new analgesic and narcotic agents.

Applications in Materials Science Research for Novel Material Development

While the primary focus of research on this compound and its analogues has been in the pharmaceutical realm, its structural features also lend themselves to applications in materials science. One notable area is in the development of corrosion inhibitors.

A study investigating piperidin-4-one derivatives found that they can effectively inhibit the corrosion of mild steel in an acidic environment. researchgate.net The research suggested that the nitrogen atom of the piperidine ring, along with other structural features, plays a key role in this protective action. researchgate.net This indicates that the this compound scaffold could be used to design and synthesize new, effective, and potentially more environmentally friendly corrosion inhibitors for various industrial applications.

Additionally, chemical suppliers that provide reagents for materials science research list related compounds like 1-(Methylsulfonyl)piperidin-3-amine hydrochloride, suggesting their utility in the synthesis of novel materials such as Metal-Organic Frameworks (MOFs), polymers, or other specialty chemicals. chemscene.com The unique electronic and structural properties conferred by the methylsulfonyl group combined with the heterocyclic piperidone ring make this compound a candidate for incorporation into new functional materials.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of piperidines and their derivatives is a cornerstone of medicinal chemistry. mdpi.comnih.gov Current methodologies, while effective, often present challenges related to efficiency and environmental impact. Future research will likely focus on developing novel synthetic routes to 1-(Methylsulfonyl)-3-piperidinone and its analogs that are both more efficient and sustainable.

A key area of exploration will be the development of catalytic, asymmetric methods to produce chiral piperidine (B6355638) rings from basic petrochemical feedstocks. usm.edu This could involve screening various metal triflates, such as scandium(III) and copper(II), which have shown promise in promoting the cyclization of N-sulfonyl iminium ions. usm.edu The goal is to create robust catalytic systems that can overcome the economic and chemical hurdles associated with current multi-step syntheses. usm.edu

Furthermore, there is a growing interest in sustainable chemistry, which will drive the development of greener synthetic pathways. This could include the use of recyclable solvents, such as piperylene sulfone, which has properties similar to dimethyl sulfoxide (B87167) (DMSO) but can be removed and recycled more easily. researchgate.net Additionally, cobalt-catalyzed reductive amination presents a sustainable, non-noble metal-based approach for amine synthesis that could be adapted for piperidinone derivatives. mdpi.com The development of one-pot cyclization and reduction cascades, as well as photochemical methods, also represents a move towards more efficient and less wasteful synthetic processes. mdpi.comrsc.org

Table 1: Comparison of Traditional vs. Future Synthetic Approaches

FeatureTraditional Synthetic RoutesFuture Synthetic Routes
Catalysts Often stoichiometric, harsh conditionsCatalytic (e.g., metal triflates, non-noble metals), mild conditions usm.edumdpi.com
Sustainability High waste generation, use of hazardous reagentsUse of recyclable solvents, fewer reaction steps, atom economy mdpi.comresearchgate.net
Efficiency Multi-step processes, often with moderate yieldsOne-pot reactions, flow chemistry, higher yields mdpi.comnih.gov
Stereoselectivity Often produces racemic mixturesAsymmetric catalysis for high enantioselectivity mdpi.comusm.edu

Advanced Computational Studies for Predictive Modeling of Reactivity and Interactions

Computational chemistry is an increasingly powerful tool for predicting the behavior of molecules and guiding experimental work. For this compound and its derivatives, advanced computational studies will be crucial for modeling reactivity and intermolecular interactions.

Future research will likely employ Density Functional Theory (DFT) and other quantum mechanical methods to investigate the electronic structure and reactivity of the piperidinone scaffold. nih.govmdpi.com These studies can help to elucidate reaction mechanisms, predict the outcomes of new reactions, and design more effective catalysts. For instance, computational modeling can be used to understand the steric and electronic effects of substituents on the N-sulfonyl group and the piperidine ring, which can influence the conversion rates in cyclization reactions. usm.edu

Molecular docking and molecular dynamics simulations will also play a vital role in understanding the interactions of piperidinone derivatives with biological targets. nih.govnih.govrsc.org By simulating the binding of these compounds to proteins, researchers can predict their pharmacological activity and identify key structural features responsible for their effects. nih.govrsc.org This predictive power can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates. For example, docking studies have been used to identify crucial interactions between piperidine-based ligands and the sigma-1 receptor, a target for various neurological disorders. nih.govrsc.org

Exploration of New Biological Targets and Pharmacological Profiles for Derivatives

Piperidine derivatives are found in a wide range of pharmaceuticals, exhibiting diverse biological activities. encyclopedia.pub While derivatives of this compound have been explored for certain applications, there remains a vast, unexplored chemical space for new pharmacological profiles.

Future research will focus on synthesizing libraries of novel derivatives and screening them against a broad array of biological targets. The versatility of the piperidinone scaffold allows for the introduction of various functional groups, leading to compounds with potentially unique pharmacological properties. mdpi.comnih.gov For instance, derivatives could be designed as inhibitors of enzymes such as acetylcholinesterase for the treatment of Alzheimer's disease, or as modulators of receptors like the κ-opioid receptor for pain management. encyclopedia.pubnih.gov

The exploration of N-sulfonyl piperidine derivatives as antibacterial, antifungal, and anticancer agents is another promising avenue. nih.govmdpi.com Sulfonamides, a class of compounds containing the SO2N group, are known for their broad-spectrum antimicrobial activity. mdpi.com By combining the sulfonamide moiety with the piperidine scaffold, it may be possible to develop new therapeutic agents with improved efficacy and novel mechanisms of action. Recent studies have also highlighted the potential of piperidine derivatives as antidiabetic agents, further expanding the scope of their potential applications. mdpi.com

Table 2: Potential Biological Targets for this compound Derivatives

Target ClassSpecific ExamplePotential Therapeutic AreaReference
ReceptorsSigma-1 ReceptorNeurological Disorders nih.govrsc.org
κ-Opioid ReceptorPain Management nih.gov
EnzymesAcetylcholinesteraseAlzheimer's Disease encyclopedia.pub
α-GlucosidaseDiabetes mdpi.com
TransportersMonoamine TransportersDepression, ADHD nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of chemical synthesis with automated platforms and flow chemistry represents a paradigm shift in how molecules are made. For this compound and its derivatives, these technologies offer the potential for rapid, efficient, and scalable synthesis.

Flow chemistry, where reactions are carried out in a continuous stream rather than in a batch reactor, offers numerous advantages, including improved heat and mass transfer, enhanced safety, and the ability to perform reactions under conditions that are difficult to achieve in batch. nih.govnih.govresearchgate.net The synthesis of piperidine derivatives has already been shown to be amenable to flow electrochemistry, enabling scalable and efficient production. nih.govnih.govresearchgate.net Future research will likely focus on developing integrated flow processes for the multi-step synthesis of complex piperidinone derivatives, allowing for on-demand production and purification.

Automated synthesis platforms, which combine robotics with chemical reactors, can be used to rapidly synthesize and screen large libraries of compounds. By integrating these platforms with computational design tools, researchers can accelerate the discovery of new piperidinone derivatives with desired properties. This high-throughput approach will be invaluable for exploring the vast chemical space around the this compound scaffold and identifying new leads for drug discovery and materials science.

Design of Smart Materials Utilizing Piperidinone Scaffolds

The unique structural features of the piperidinone scaffold make it an attractive building block for the design of smart materials. These are materials that can respond to external stimuli, such as changes in temperature, pH, or light.

Future research in this area could explore the incorporation of piperidinone derivatives into polymers to create novel materials with tunable properties. For example, the N-sulfonyl group can participate in hydrogen bonding, which could be exploited to create self-healing polymers or hydrogels. The piperidine ring itself can be functionalized to introduce responsive moieties, leading to materials that change their shape or properties in a controlled manner.

The development of four-dimensional (4D) printed scaffolds for tissue engineering is an exciting frontier where piperidinone-based smart polymers could find application. researchgate.net These scaffolds could be designed to change their shape over time in response to physiological cues, promoting tissue regeneration in a dynamic and controlled way. researchgate.net The biocompatibility and tunable properties of polymers derived from piperidinone scaffolds would be highly advantageous for such applications. researchgate.net

Q & A

Q. What are the standard synthetic routes for 1-(Methylsulfonyl)-3-piperidinone, and how do reaction conditions influence yield?

The synthesis typically involves introducing the methylsulfonyl group to a piperidinone scaffold. A common approach includes sulfonylation of 3-piperidinone using methanesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane). Key parameters affecting yield include:

  • Temperature : Reactions performed at 0–5°C minimize side reactions.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance reactivity .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating high-purity products.

Q. How can researchers characterize the purity and structural integrity of this compound?

Standard analytical methods include:

  • NMR : 1H^1H and 13C^{13}C NMR to confirm substitution patterns (e.g., methylsulfonyl group at position 1, ketone at position 3) .
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) to assess purity (>95% required for biological studies) .
  • Mass Spectrometry : ESI-MS for molecular ion confirmation (expected m/z: 177.2 [M+H]+^+) .

Q. What are the primary applications of this compound in medicinal chemistry?

The compound serves as:

  • A precursor for synthesizing bioactive piperidine derivatives (e.g., kinase inhibitors, receptor antagonists).
  • A scaffold for structure-activity relationship (SAR) studies due to its rigid bicyclic structure .

Advanced Research Questions

Q. How can researchers optimize the stereoselective synthesis of this compound derivatives?

Strategies include:

  • Chiral Auxiliaries : Use (R)- or (S)-BINOL to control stereochemistry during sulfonylation .
  • Catalytic Asymmetric Methods : Pd-catalyzed cross-coupling to introduce substituents while retaining enantiomeric excess (>90% ee) .
  • Crystallography : Single-crystal X-ray diffraction to validate stereochemical outcomes .

Q. What experimental approaches resolve discrepancies in reported biological activity data for this compound analogs?

Discrepancies may arise from impurity profiles or assay variability. Mitigation strategies:

  • Impurity Profiling : Use LC-MS to identify and quantify byproducts (e.g., des-methylsulfonyl derivatives) .
  • Dose-Response Curves : Repeat assays across multiple concentrations (IC50_{50} values should align within ±10% variability) .
  • Positive Controls : Include reference compounds (e.g., known kinase inhibitors) to validate assay conditions .

Q. How does the methylsulfonyl group influence the compound’s stability under physiological conditions?

The methylsulfonyl group enhances stability by:

  • Resisting Hydrolysis : Unlike esters or amides, sulfonamides are less prone to enzymatic degradation.
  • pH Stability : Maintains integrity across pH 2–10, confirmed via accelerated stability testing (40°C/75% RH for 6 months) .

Methodological Guidance

  • PICO Framework : Define Population (compound analogs), Intervention (synthetic modifications), Comparison (baseline analogs), Outcome (bioactivity/purity) to structure research questions .
  • FINER Criteria : Ensure questions are Feasible (e.g., scalable synthesis), Novel (e.g., unexplored bioactivity), and Relevant (e.g., therapeutic potential) .

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1-(Methylsulfonyl)-3-piperidinone

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